N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to an ethyl chain substituted with pyrazole and thiophene moieties. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-17(12-4-5-13-16(9-12)24-11-19-13)18-10-14(15-3-1-8-23-15)21-7-2-6-20-21/h1-9,11,14H,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZKDEDHCPCBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis, involving the cyclization of 1,4-diketones with sulfur sources.
Construction of the benzo[d]thiazole ring: This can be synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling reactions: The final compound can be obtained by coupling the pyrazole and thiophene derivatives with the benzo[d]thiazole carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride (NaH).
Major Products
The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzo[d]thiazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed efficacy against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) when subjected to molecular docking studies targeting dihydrofolate reductase (DHFR) . The presence of the pyrazole and thiophene rings in N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide may contribute to enhanced interaction with biological targets involved in cancer proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . In vitro assays have shown that compounds similar to this compound exhibit potent antibacterial effects, making them candidates for further development as antimicrobial agents.
Anti-inflammatory Effects
Compounds containing thiazole and pyrazole moieties have been reported to possess anti-inflammatory properties. The mechanisms often involve the inhibition of specific pathways related to inflammation, which could be beneficial in treating various inflammatory diseases .
Case Study 1: Anticancer Evaluation
A recent study synthesized several derivatives of thiazole-based compounds, including those similar to this compound. These derivatives were tested against various cancer cell lines using assays like the Sulforhodamine B assay, revealing promising results in inhibiting cell growth .
Case Study 2: Antimicrobial Screening
In another investigation, the antimicrobial activity of thiazole derivatives was assessed using the disc diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as effective antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound
- Core Structure : Benzothiazole-6-carboxamide.
- Substituents : Ethyl chain with 1H-pyrazol-1-yl and thiophen-2-yl groups.
- Key Functional Groups : Carboxamide linker, aromatic heterocycles (pyrazole, thiophene).
Analogous Compounds
A. Benzothiazole Carboxamide Derivatives (Compounds 20–24, )
- Core : Benzothiazole-6-carboxamide.
- Substituents: Varied sulfonamide, pyridylamino, or phenyl groups on the carboxamide nitrogen. Example: 20: N-[2-(Phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide. Synthesis: DMF-mediated coupling with EEDQ (ethoxycarbonyl ethylenediamine quinoline) as a coupling agent .
- Key Differences: Lack of pyrazole-thiophene ethyl chain; instead, sulfonamide or pyridylamino groups dominate.
B. Sulfonamide-Linked Benzothiazole-Thiophene Derivatives (Compounds 85–93, )
- Core : Benzothiazole-2-yl-thiophen-2-yl.
- Substituents: Diverse sulfonamide groups (e.g., morpholino, pyrimidinyl, dihydrobenzofuran). Example: 85: N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide.
- Key Differences : Sulfonamide linker instead of carboxamide; thiophene directly fused to benzothiazole .
Physicochemical Properties
Pharmacological and Functional Insights
- Anticancer Potential: Benzothiophene acrylonitrile analogs () show GI₅₀ values <10–100 nM against cancer cell lines, attributed to aromatic stacking and resistance to P-glycoprotein efflux . The target compound’s pyrazole-thiophene-ethyl chain may enhance cellular uptake or target binding compared to simpler sulfonamides.
- Enzyme Inhibition :
- Antibacterial Activity: Thiophene-containing piperazinyl quinolones () demonstrate efficacy against bacterial strains, suggesting the target’s thiophene moiety could confer similar properties .
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrazole derivatives characterized by the presence of a thiophene ring and a benzo[d]thiazole moiety. Its molecular formula is with a molecular weight of 380.5 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Research has demonstrated that derivatives similar to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole exhibit significant antimicrobial properties. A study evaluated various thiazole and thiophene-bearing pyrazole derivatives for their in vitro antimicrobial efficacy against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 10 | 0.30 | 0.35 | Bactericidal |
| 13 | 0.28 | 0.30 | Bacteriostatic |
Anti-inflammatory Activity
Compounds with similar structures have also been investigated for their anti-inflammatory properties. A review highlighted that pyrazole derivatives can act as selective inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The anti-inflammatory effects were measured through edema inhibition percentages, where certain derivatives showed superior activity compared to standard drugs like celecoxib .
The biological activity of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as COX or lipoxygenase, reducing the production of pro-inflammatory mediators.
- Biofilm Disruption : It has been shown to inhibit biofilm formation in bacterial strains, which is critical for the treatment of chronic infections .
- Cellular Interaction : The compound may interact with various cellular receptors or ion channels, modulating their activity and influencing cellular responses.
Case Studies and Research Findings
A notable study focused on the synthesis and biological evaluation of benzothiazole derivatives, which included compounds structurally similar to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole. These derivatives were tested against various cancer cell lines, revealing promising antiproliferative effects with IC50 values in the low micromolar range .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 5.6 |
| Compound B | SK-Hep-1 (Liver Cancer) | 4.3 |
| Compound C | HT-29 (Colon Cancer) | 3.9 |
Q & A
Q. What are the standard synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazole core.
- Step 2 : Functionalization of the pyrazole and thiophene moieties via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for thiophene introduction).
- Step 3 : Final carboxamide coupling using reagents like EDCI/HOBt in aprotic solvents (DMF or DCM) under reflux . Purification often employs column chromatography or recrystallization. Reaction progress is monitored via TLC, and intermediates are validated by NMR (¹H/¹³C) and HRMS .
Q. How is the compound characterized structurally?
- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, with characteristic peaks for pyrazole (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.2 ppm). IR identifies amide C=O stretches (~1650 cm⁻¹) .
- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]+ calculated for C₁₇H₁₄N₄OS₂: 379.06) .
- X-ray Crystallography (if available): Resolves bond angles and dihedral deviations in heterocyclic systems .
Q. What preliminary biological assays are recommended for this compound?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial screening : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Target kinases (e.g., EGFR) using fluorescence-based assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
- Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki couplings to improve thiophene incorporation efficiency .
- Flow chemistry : Continuous reactors enhance reproducibility and reduce reaction times .
- Quality control : Use HPLC-PDA to monitor impurities (e.g., unreacted pyrazole intermediates) .
Q. How to address contradictory data in biological activity reports?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., compare IC₅₀ in A549 vs. HepG2) to rule out cell-specific effects .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
- Metabolic stability : Assess compound degradation in liver microsomes; poor stability may explain variability in vivo vs. in vitro .
Q. What strategies enhance selectivity in kinase inhibition?
- Molecular docking : Model interactions with ATP-binding pockets (e.g., VEGFR2 vs. ABL1) using AutoDock Vina .
- SAR studies : Modify the thiophene’s substituents (e.g., electron-withdrawing groups) to alter binding affinity .
- Proteomic profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target kinases .
Q. How to design stability studies under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Amide bonds are prone to hydrolysis at extremes .
- Light/thermal stability : Expose to UV (254 nm) or 40°C for 48h; thiophene rings may photodegrade .
- Plasma stability : Incubate with human plasma (37°C) and quantify parent compound loss over time .
Q. What computational methods predict pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (optimal ~2.5), BBB permeability, and CYP450 interactions .
- MD simulations : Analyze solvation free energy and membrane permeability with GROMACS .
- Metabolite prediction : GLORYx identifies likely Phase I/II metabolites (e.g., hydroxylation at thiophene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
